molecular formula C15H27N3 B373542 Isotripiperidein CAS No. 482-59-7

Isotripiperidein

Cat. No. B373542
CAS RN: 482-59-7
M. Wt: 249.39g/mol
InChI Key: BJPDKJGEOOTNHF-UHFFFAOYSA-N
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Patent
US04123434

Procedure details

28.6 g (0.2 mol) of 1-formyl-2-methoxypiperidine and 0.3 mol of methanolic HCl were refluxed for 4 hours. At atmospheric pressure in a boiling range of from 30° to 50° C. a mixture of formic acid methyl ester and methanol, which could be re-used for the preparation of 1-formyl-piperidine, was distilled off. The distillation residue was added dropwise to a solution of 21.7 g of KOH (85% strength, 0.33 mol) in methanol and the whole was refluxed for 4 hours. Working up as described in Example 4 yielded 13.3 g (80.1% of the theory) of isotripiperidein melting at 87°-91° C.
Quantity
28.6 g
Type
reactant
Reaction Step One
Name
Quantity
0.3 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
21.7 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([N:3]1[CH2:8][CH2:7][CH2:6][CH2:5][CH:4]1OC)=O.Cl.COC=O.C([N:18]1[CH2:23][CH2:22][CH2:21][CH2:20][CH2:19]1)=O.[OH-].[K+]>CO>[CH2:21]1[CH2:20][CH:19]2[CH:7]3[CH:1]([N:3]4[CH2:8][CH2:7][CH2:6][CH2:5][CH:4]4[N:18]2[CH2:23][CH2:22]1)[NH:3][CH2:4][CH2:5][CH2:6]3 |f:4.5|

Inputs

Step One
Name
Quantity
28.6 g
Type
reactant
Smiles
C(=O)N1C(CCCC1)OC
Name
Quantity
0.3 mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)N1CCCCC1
Step Four
Name
Quantity
21.7 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
was distilled off
TEMPERATURE
Type
TEMPERATURE
Details
the whole was refluxed for 4 hours
Duration
4 h

Outcomes

Product
Name
Type
product
Smiles
C1CCN2C(C1)C3CCCNC3N4C2CCCC4

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.